molecular formula C9H13ClN2O2 B13932073 Benzyl aminoglycinate hydrochloride

Benzyl aminoglycinate hydrochloride

Cat. No.: B13932073
M. Wt: 216.66 g/mol
InChI Key: OONFIGPSHLNTCO-UHFFFAOYSA-N
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Description

Benzyl aminoglycinate hydrochloride (CAS: 2462-31-9), also known as 2-(benzylamino)acetic acid hydrochloride or glycine benzyl ester hydrochloride, is a hydrochloride salt derivative of benzyl-substituted glycine. Its molecular formula is C₉H₁₂ClNO₂ (MW: 201.65 g/mol), and it is typically supplied as a white crystalline solid with a purity of ≥98% . The compound’s structure combines a benzyl group attached to the amino group of glycine, with the hydrochloride salt enhancing its solubility in aqueous solutions. It is commonly used as a biochemical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research . Storage conditions are ambient, reflecting its stability under standard laboratory conditions .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

benzyl 2-hydrazinylacetate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-11-6-9(12)13-7-8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H

InChI Key

OONFIGPSHLNTCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl aminoglycinate hydrochloride can be synthesized through the reaction of N-tert-butoxycarbonyl glycine with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, this compound can be produced by reacting glycine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures . The product is then isolated by filtration, washed with cold ethanol, and dried under vacuum.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl aminoglycinate hydrochloride with structurally or functionally related compounds, focusing on molecular properties, applications, and safety profiles:

Compound Name CAS Number Molecular Formula Key Structural Features Applications Stability & Storage Hazards
This compound 2462-31-9 C₉H₁₂ClNO₂ Benzyl group + glycine backbone Peptide synthesis, biochemical research Ambient storage No significant hazards reported
N-Benzylcyclohexylamine hydrochloride 16350-96-2 C₁₃H₂₀ClN Benzyl + cyclohexylamine Reference standard, chemical intermediates -20°C storage Limited data; ≥98% purity
Benzyl 3-aminopropanoate hydrochloride 99616-43-0 C₁₀H₁₄ClNO₂ Benzyl group + 3-aminopropanoate chain Laboratory R&D Ambient storage No known hazards
2-(Aminomethyl)benzoic acid hydrochloride 10017-39-7 C₈H₁₀ClNO₂ Benzoic acid + aminomethyl substituent Organic synthesis, pharmaceutical intermediates Room temperature Harmful if swallowed (R22), irritant
Benzyl fentanyl hydrochloride N/A C₂₈H₃₂ClN₃O Benzyl + fentanyl backbone Opioid receptor research Stable under specified conditions High toxicity; releases CO/CO₂ on decomposition

Key Structural and Functional Differences

Backbone Variability: Benzyl aminoglycinate features a glycine backbone, making it ideal for peptide bond formation. In contrast, benzyl fentanyl incorporates a complex opioid structure, limiting its use to specialized pharmacological studies . N-Benzylcyclohexylamine hydrochloride replaces the glycine moiety with a cyclohexylamine group, increasing hydrophobicity and altering reactivity .

Physicochemical Properties: Solubility: Benzyl aminoglycinate’s hydrochloride salt ensures moderate water solubility, whereas benzyl fentanyl hydrochloride is likely lipophilic due to its aromatic and alkyl components . Melting Points: 2-(Aminomethyl)benzoic acid hydrochloride has a high melting point (219–225°C), suggesting strong ionic interactions, compared to benzyl aminoglycinate’s ambient stability .

Applications: Benzyl aminoglycinate is used in peptide synthesis, while benzyl 3-aminopropanoate serves as a longer-chain analog for modifying solubility in drug formulations . N-Benzylcyclohexylamine is a reference standard in analytical chemistry, highlighting its role in quality control .

Benzyl fentanyl hydrochloride poses severe risks due to its opioid activity and toxic decomposition products .

Research Findings and Trends

  • Synthetic Utility: Benzyl aminoglycinate’s glycine backbone is frequently employed in solid-phase peptide synthesis (SPPS), as noted in studies on glycosylation engineering .
  • Analytical Methods: HPLC-based purity assessments, similar to those used for benzydamine hydrochloride (CAS: 132-69-4), are applicable to benzyl aminoglycinate for detecting related substances .

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